2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline
Description
Properties
IUPAC Name |
2-phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO/c23-22(24,25)17-9-6-8-15(13-17)19-14-16-7-4-5-12-20(16)26-21(19)27-18-10-2-1-3-11-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYLPAUERXXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The quinoline ring undergoes regioselective electrophilic substitution, with reactivity influenced by the electron-withdrawing trifluoromethyl group. Key findings include:
-
Nitration : Directed to the 5- and 8-positions of the quinoline core under mixed HNO₃/H₂SO₄ conditions[⁶][¹¹].
-
Halogenation : Bromination occurs at the 6-position using Br₂/FeBr₃, yielding 6-bromo-2-phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline[⁶][¹⁰].
Table 1: EAS Reactions and Products
| Reaction Type | Reagents/Conditions | Position Substituted | Major Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5- and 8-positions | Nitroquinoline | 65–72 | [⁶][¹¹] |
| Bromination | Br₂/FeBr₃, 80°C | 6-position | 6-Bromo derivative | 78 | [¹⁰] |
Nucleophilic Aromatic Substitution (NAS)
The phenoxy group participates in NAS under strongly basic conditions:
-
Methoxy Replacement : Treatment with NaNH₂ in liquid NH₃ replaces phenoxy with methoxy at the 2-position[⁶][⁸].
-
Amination : Reaction with NH₃/CuSO₄ at 120°C yields 2-amino-3-[3-(trifluoromethyl)phenyl]quinoline[¹¹].
Reduction Reactions
Catalytic hydrogenation selectively reduces the quinoline core:
-
Tetrahydroquinoline Formation : Hydrogenation with Pd/C in ethanol generates 1,2,3,4-tetrahydroquinoline derivatives[⁴][⁸].
-
Trifluoromethyl Stability : The CF₃ group remains intact under H₂/Pd conditions[⁴].
Table 2: Reduction Outcomes
| Substrate | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Quinoline core | Pd/C | 1,2,3,4-Tetrahydroquinoline | 85 | [⁸] |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify substituents:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids at the 4-position using Pd(PPh₃)₄/Na₂CO₃[⁶][¹¹].
-
Heck Reaction : Styryl groups are introduced at the 2-position with Pd(OAc)₂/PPh₃[⁸].
Oxidation Reactions
-
Quinoline N-Oxidation : mCPBA oxidizes the nitrogen atom, forming the N-oxide derivative[¹⁰].
-
Phenoxy Group Stability : The phenoxy group resists oxidation under standard conditions[⁴].
Cyclization and Ring-Opening
-
Intramolecular Friedel-Crafts : Forms fused tetracyclic structures under acidic conditions (e.g., H₂SO₄)[²][¹⁰].
-
Ring-Opening with Hydrazine : Cleaves the quinoline core to yield aminophenyl derivatives[¹¹].
Comparative Reactivity Insights
The trifluoromethyl group significantly deactivates the adjacent phenyl ring, reducing NAS feasibility but enhancing EAS regioselectivity. Phenoxy substituents stabilize intermediates in cross-coupling reactions[⁴][⁸].
Mechanistic Case Study: Suzuki Coupling
A representative synthesis from :
-
Substrate : 2-Chloroquinoline derivative.
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, 1,2-dimethoxyethane/H₂O, 80°C.
-
Product : 2-Arylquinoline with retained CF₃ and phenoxy groups (Yield: 89%)[⁶].
Scientific Research Applications
Biological Activities
2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that quinoline derivatives often possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Antimalarial Activity : Similar compounds have shown efficacy against Plasmodium falciparum, suggesting that this compound may also exhibit antimalarial properties. Preliminary studies indicate that modifications to the quinoline core can enhance potency against resistant strains .
Interaction Studies
Understanding the interaction of this compound with biological targets is essential for evaluating its therapeutic potential. Key areas of investigation include:
- Binding Affinity : Studies focus on how well this compound binds to specific enzymes or receptors, which is crucial for determining its effectiveness as a drug candidate.
- Mechanism of Action : Investigating how this compound interacts at the molecular level with biological systems can provide insights into its potential uses in treating diseases.
Case Studies and Research Findings
Several case studies have documented the applications and efficacy of similar quinoline derivatives:
- Antimalarial Development : A study revealed that derivatives of quinolone compounds exhibited low nanomolar IC50 values against multidrug-resistant strains of Plasmodium falciparum, indicating strong potential for new antimalarial therapies .
- Pharmaceutical Applications : Compounds structurally related to this compound have been explored for their roles as inhibitors in various biological pathways, including those involved in cancer progression and inflammation .
Mechanism of Action
The mechanism of action of 2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse pharmacological and physicochemical properties based on substituent patterns. Below is a comparative analysis of 2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions (phenoxy increases XLogP vs. chloro).
Key Points of Comparison:
Substituent Effects: Electron-Withdrawing Groups: The phenoxy group in the target compound enhances electrophilic character compared to chloro substituents in 2-chloro analogues . This may improve binding to electron-rich biological targets.
Biological Activity: Quinoxaline analogues (e.g., 2-phenoxy-3-trichloromethylquinoxaline) demonstrate antiplasmodial activity , implying that the target compound may share similar mechanisms. Tasquinimod’s antiangiogenic activity highlights the impact of substituent positioning (e.g., 5-methoxy vs. 2-phenoxy) on pharmacological profiles.
Synthetic Routes: Nucleophilic substitution (e.g., phenol displacement of chlorine) is common for 2-substituted quinolines . Complex derivatives (e.g., piperazinyl-containing compounds ) require multi-step syntheses, including coupling reactions and functional group interconversions.
Physicochemical Properties: Hydroxyl and carboxamide groups (e.g., in 7-hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide ) improve aqueous solubility but reduce logP. Methylsulfonyl groups (e.g., in ) introduce polarity without significantly compromising lipophilicity.
Biological Activity
2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens or cancer cells.
- Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cells through the activation of signaling pathways that lead to programmed cell death .
- Antimicrobial Activity : The presence of the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy against a range of pathogens .
Anticancer Activity
A study evaluating quinoline-derived compounds demonstrated that this compound exhibited significant growth inhibition in various cancer cell lines. The compound was tested using a zebrafish embryo model, where it showed potent anticancer effects with low toxicity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Enzyme inhibition |
| MCF-7 (Breast) | 8.5 | Cell cycle arrest |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| A. niger | 20 |
These results indicate that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Study : In a recent study, researchers synthesized several quinoline derivatives, including this compound. They found that this compound significantly inhibited tumor growth in vivo while showing minimal side effects on normal tissues .
- Antimicrobial Efficacy : A comparative study highlighted the enhanced antimicrobial activity of compounds containing the trifluoromethyl group. The study concluded that this compound was among the most effective against resistant strains of bacteria due to its unique structural properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline, and how is purity ensured?
- Answer: The compound is synthesized via multi-step reactions, often starting with halogenated quinoline precursors. A common approach involves Suzuki-Miyaura coupling to introduce the 3-(trifluoromethyl)phenyl group, followed by phenoxy substitution via nucleophilic aromatic substitution. Reaction monitoring employs thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Final purification uses recrystallization or column chromatography, with purity verified via NMR (¹H/¹³C) and mass spectrometry (MS) .
Q. How do the trifluoromethyl and phenoxy groups influence the compound’s physicochemical properties?
- Answer: The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. The phenoxy group contributes to π-π stacking interactions with aromatic residues in biological targets. LogP and solubility are experimentally determined using shake-flask or HPLC methods .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer:
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substitution patterns.
- FT-IR: Validates functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹).
- High-resolution MS (HRMS): Confirms molecular formula.
- X-ray crystallography (if available): Resolves 3D structure and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the trifluoromethylphenyl substitution?
- Answer: Key parameters include:
- Catalyst selection: Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for cross-coupling efficiency.
- Solvent systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature control: Microwave-assisted synthesis reduces reaction time (e.g., 100–120°C for 1–2 hours).
- Additives: Potassium carbonate or Cs₂CO₃ as bases improve nucleophilic substitution .
Q. What strategies resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
- Answer:
- Dose-response validation: Repeat assays with standardized protocols (e.g., fixed DMSO concentrations).
- Structural analogs: Compare activity of derivatives to identify substituent-specific effects (e.g., replacing phenoxy with methoxy groups).
- Target engagement studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .
Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for drug development?
- Answer: The trifluoromethyl group reduces oxidative metabolism by CYP3A4/2D6, as shown in liver microsome assays. Metabolite profiling (LC-MS/MS) identifies stable hydroxylated or glucuronidated products. Computational docking (AutoDock Vina) predicts binding modes to active sites .
Q. What computational methods predict the compound’s pharmacokinetic (PK) profile?
- Answer:
- ADMET prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity.
- Molecular dynamics (MD) simulations: Assess stability in lipid bilayers or protein binding pockets.
- QSAR models: Relate structural descriptors (e.g., polar surface area) to experimental PK data .
Methodological Resources
- Synthetic Protocols: Multi-step procedures from and .
- Biological Assays: Enzyme inhibition protocols (e.g., kinase assays) from .
- Data Repositories: PubChem (CID: 20852423) and EPA DSSTox for physicochemical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
